N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Description
N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for its functional groups .
Mode of Action
Based on its structure, it could potentially undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets could result in changes to the targets’ structure or function, which could then influence biological processes .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N-benzyl-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-15-9-10-19(11-16(15)2)28-22-20(13-25-28)17(3)26-27-23(22)30-14-21(29)24-12-18-7-5-4-6-8-18/h4-11,13H,12,14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSXTDWWWGGNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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